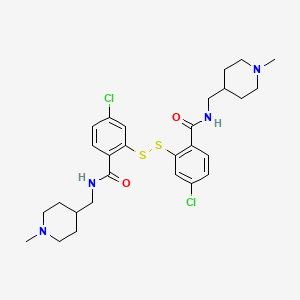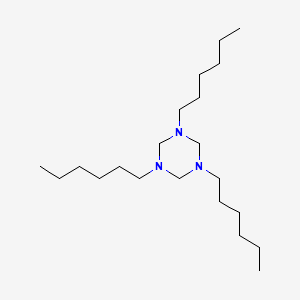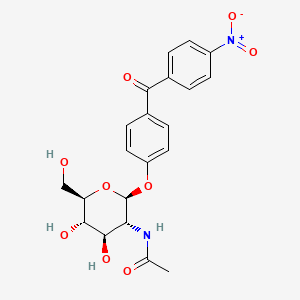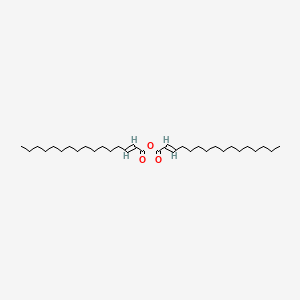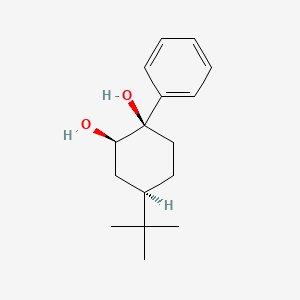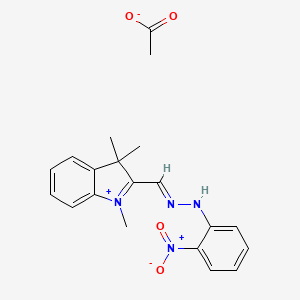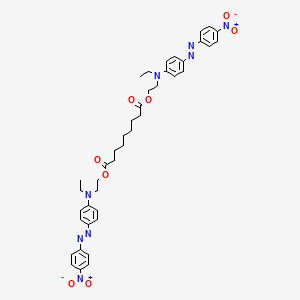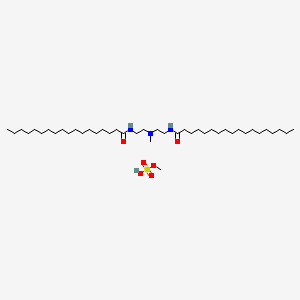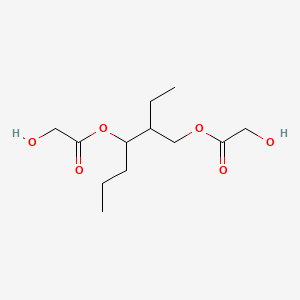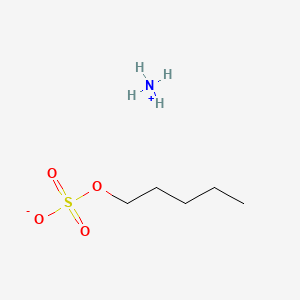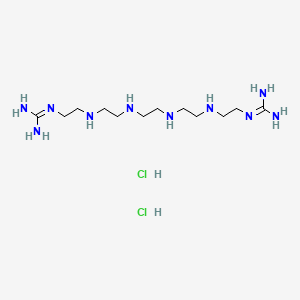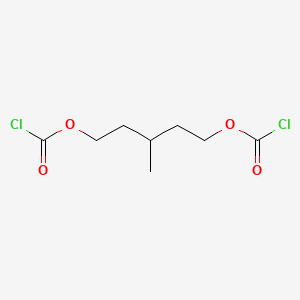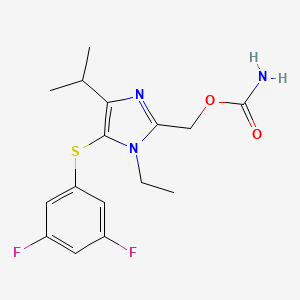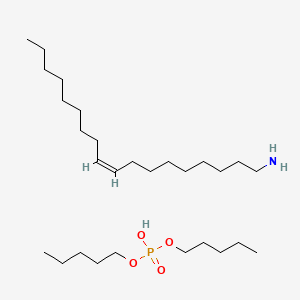
Einecs 241-725-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 241-725-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Einecs 241-725-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 241-725-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce halogenated compounds.
Applications De Recherche Scientifique
Einecs 241-725-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the manufacturing of various industrial products, including polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Einecs 241-725-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Einecs 241-725-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Einecs 241-725-5
- Einecs 241-725-6
- Einecs 241-725-7
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and properties. These unique characteristics make it suitable for particular applications and reactions that may not be achievable with other compounds.
Propriétés
Numéro CAS |
17736-01-5 |
|---|---|
Formule moléculaire |
C18H37N.C10H23O4P C28H60NO4P |
Poids moléculaire |
505.8 g/mol |
Nom IUPAC |
dipentyl hydrogen phosphate;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C10H23O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h9-10H,2-8,11-19H2,1H3;3-10H2,1-2H3,(H,11,12)/b10-9-; |
Clé InChI |
KQVBOPFRMLBVAE-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN.CCCCCOP(=O)(O)OCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN.CCCCCOP(=O)(O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


